1-methylsulfonyl-4-[2-(trifluoromethyl)pyridin-4-yl]-3,5-dihydro-2H-1,4-benzodiazepine
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Overview
Description
1-methylsulfonyl-4-[2-(trifluoromethyl)pyridin-4-yl]-3,5-dihydro-2H-1,4-benzodiazepine is a complex organic compound that belongs to the benzodiazepine class Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methylsulfonyl-4-[2-(trifluoromethyl)pyridin-4-yl]-3,5-dihydro-2H-1,4-benzodiazepine typically involves multiple steps, including the formation of the benzodiazepine core and the introduction of the methylsulfonyl and trifluoromethyl groups. Common synthetic routes may include:
Formation of the Benzodiazepine Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone or aldehyde under acidic or basic conditions.
Introduction of the Methylsulfonyl Group: This step often involves the reaction of the benzodiazepine intermediate with a methylsulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Trifluoromethyl Group: This can be accomplished through the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-methylsulfonyl-4-[2-(trifluoromethyl)pyridin-4-yl]-3,5-dihydro-2H-1,4-benzodiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes and interactions.
Medicine: The compound’s pharmacological properties make it a candidate for drug development, particularly in the treatment of anxiety, epilepsy, and muscle spasms.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-methylsulfonyl-4-[2-(trifluoromethyl)pyridin-4-yl]-3,5-dihydro-2H-1,4-benzodiazepine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to GABA-A receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects.
Pathways Involved: The activation of GABAergic pathways results in increased chloride ion influx, hyperpolarization of neurons, and reduced neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
1-methylsulfonyl-4-[2-(trifluoromethyl)pyridin-4-yl]-3,5-dihydro-2H-1,4-benzodiazepine is unique due to the presence of the trifluoromethyl and methylsulfonyl groups, which may enhance its pharmacokinetic properties and receptor binding affinity compared to other benzodiazepines.
Properties
IUPAC Name |
1-methylsulfonyl-4-[2-(trifluoromethyl)pyridin-4-yl]-3,5-dihydro-2H-1,4-benzodiazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2S/c1-25(23,24)22-9-8-21(11-12-4-2-3-5-14(12)22)13-6-7-20-15(10-13)16(17,18)19/h2-7,10H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHNXGWFCAXEAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC2=CC=CC=C21)C3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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